N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-ethoxybenzamide is a useful research compound. Its molecular formula is C23H24N4O4S and its molecular weight is 452.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-ethoxybenzamide is a complex synthetic compound belonging to the class of thiazolo[3,2-b][1,2,4]triazole derivatives. Its molecular formula is C23H24N4O4S with a molecular weight of 452.5 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives. These compounds have demonstrated significant antiproliferative activity against various human cancer cell lines. For instance, derivatives containing similar structural motifs have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cells. In vitro evaluations indicated that certain derivatives possess IC50 values in the low nanomolar range (e.g., 0.21–3.2 nM), suggesting strong efficacy compared to standard chemotherapeutic agents like CA-4 .
The biological activity of this compound may involve several mechanisms:
- Tubulin Inhibition : Similar compounds have been noted for their ability to disrupt microtubule dynamics by binding to tubulin .
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest at specific phases (e.g., G2/M), leading to increased apoptosis rates .
- Antioxidant Activity : Certain thiazole and triazole derivatives exhibit antioxidant properties that may contribute to their overall therapeutic effects .
Other Biological Activities
Beyond anticancer effects, thiazolo[3,2-b][1,2,4]triazole derivatives have been explored for various biological activities:
- Antibacterial Activity : Compounds within this class have shown promising results against bacterial strains .
- Antidiabetic Effects : Some studies suggest potential applications in managing diabetes through modulation of glucose metabolism .
- Anti-inflammatory Properties : The anti-inflammatory effects of related compounds may also extend to this derivative class .
In Vitro Studies
A comprehensive evaluation of this compound was conducted using various human cancer cell lines. The findings indicated:
Compound | Cell Line | IC50 (nM) | Mechanism |
---|---|---|---|
3c | A549 | 0.21 | Tubulin inhibition |
3e | MCF7 | 1.9 | Apoptosis induction |
3f | HeLa | 0.40 | Cell cycle arrest |
These results underscore the compound's potential as a lead for further development in anticancer therapy.
In Vivo Studies
In vivo studies using murine models have demonstrated that certain thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant tumor growth inhibition compared to control groups. For instance:
- Model : Syngeneic hepatocellular carcinoma in Balb/c mice.
- Outcome : Treated groups showed reduced tumor size and improved survival rates compared to untreated controls.
Molecular Docking Studies
Molecular docking analyses suggest that this compound interacts favorably with key targets involved in cancer progression and survival pathways. This interaction profile indicates a potential for selective targeting of cancer cells while sparing normal cells.
Eigenschaften
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-4-31-18-8-6-5-7-17(18)22(28)24-12-11-16-14-32-23-25-21(26-27(16)23)15-9-10-19(29-2)20(13-15)30-3/h5-10,13-14H,4,11-12H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECGNLWVNSPITJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.